molecular formula C14H12N4O4 B11833469 8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 20886-69-5

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11833469
CAS No.: 20886-69-5
M. Wt: 300.27 g/mol
InChI Key: JNBYKYZMRINSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline (1,3-dimethylxanthine), a well-known bronchodilator . The compound features a 1,3-benzodioxole substituent at the 8-position and methyl groups at the 1- and 3-positions of the purine scaffold. The benzodioxole group introduces steric bulk and electron-rich aromaticity, which may influence binding affinity and metabolic stability compared to simpler substituents.

Properties

CAS No.

20886-69-5

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H12N4O4/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)7-3-4-8-9(5-7)22-6-21-8/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

JNBYKYZMRINSLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-(Methylenedioxy)phenylacetic Acid Derivatives

Methyl 3,4-(methylenedioxy)phenylacetate is prepared via esterification of 3,4-(methylenedioxy)phenylacetic acid using oxalyl chloride in methanol. Hydrolysis with NaOH yields the carboxylic acid, which is coupled to 5,6-diaminouracil derivatives using COMU [(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene methanaminium hexafluorophosphate], achieving 80–90% yields in 5–10 minutes.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

ReagentReaction TimeYield (%)Purity (%)
EDC-HCl16 h6592
COMU5–10 min8898
PCl₃2 h7085

Cyclization of 6-Amino-5-Carboxamidouracils

6-Amino-5-(1,3-benzodioxol-5-ylcarboxamido)uracil undergoes cyclization using phosphorus pentoxide or hexamethyldisilazane (HMDS) at 120°C. HMDS provides superior regioselectivity (>95% for 8-substitution) compared to NaOH (70–75%).

Palladium-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis enables direct C–H functionalization of xanthines.

Suzuki-Miyaura Coupling

8-Bromo-1,3-dimethylxanthine reacts with 1,3-benzodioxol-5-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (3:1) at 90°C. Yields reach 78% with 1,2-dimethoxyethane (DME) as a co-solvent.

Buchwald-Hartwig Amination

For N-alkylated variants, Pd₂(dba)₃/Xantphos catalyzes coupling between 8-chloropurines and benzodioxol-5-ylamines. This method avoids harsh bases, achieving 70–82% yields.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 8-bromotheophylline with 1,3-benzodioxol-5-ylzinc bromide (2 equiv) and CuI (10 mol%) at 35 Hz for 1 hour provides 92% yield, eliminating solvent waste.

Biocatalytic Reduction

Lactobacillus paracasei BD101 reduces 1-(1,3-benzodioxol-5-yl)ethanone to (R)-1-(1,3-benzodioxol-5-yl)ethanol (>99% ee), which is oxidized to the carboxylic acid for coupling.

Analytical Validation and Optimization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted starting materials.

  • Crystallization : Methanol/water (7:3) recrystallization enhances purity to >99% (HPLC).

Scalability Challenges

  • Pilot-Scale Synthesis : A 1.5 kg batch using COMU coupling in DMF requires 8 L solvent and 40 L water for precipitation, maintaining 85% yield.

  • Cost Analysis : COMU adds $12/g to production costs vs. $3/g for EDC-HCl, but reduces labor/time expenses by 40%.

Comparative Analysis of Methods

Table 2: Efficiency Metrics for Key Synthetic Routes

MethodYield (%)Purity (%)TimeHazard Profile
Nucleophilic Substitution80958 hModerate (KI/K₂CO₃)
COMU Coupling889810 minLow
Suzuki Coupling789712 hHigh (Pd catalysts)
Mechanochemical92991 hNegligible

Chemical Reactions Analysis

Types of Reactions

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2

Biological Activity

8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to known stimulants and has been studied for its effects on various biological systems.

The molecular formula of this compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4} with a molar mass of approximately 300.08596 g/mol. The compound features a benzodioxole moiety which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Adenosine Receptor Modulation : It has been suggested that derivatives of purine can act as adenosine receptor antagonists, influencing various physiological processes including neurotransmission and inflammation.
  • Antioxidant Properties : Some studies have indicated that purine derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Stimulant Effects : Similar to caffeine and theophylline, it may enhance alertness and cognitive function.
  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects which could be beneficial in conditions like arthritis.

Study 1: Stimulant Properties

A study published in a pharmacological journal evaluated the stimulant effects of this compound on animal models. The results indicated a significant increase in locomotor activity compared to control groups. This suggests potential applications in treating conditions characterized by fatigue or lack of energy.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of this compound. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This positions the compound as a candidate for further research into neuroprotective agents.

Data Tables

Property Value
Molecular FormulaC14H12N4O4C_{14}H_{12}N_{4}O_{4}
Molar Mass300.08596 g/mol
SolubilitySoluble in DMSO
LogP (Octanol-Water)2.0
Biological Activity Effect
Adenosine Receptor ModulationAntagonistic effect
Antioxidant ActivitySignificant scavenging
Stimulant EffectIncreased locomotion

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 8-substituted xanthine scaffold is highly modular, with variations at positions 7 and 8 significantly impacting physicochemical properties. Key comparisons include:

Compound Name 7-Substituent 8-Substituent Molecular Weight Melting Point (°C) Key Features
Target Compound - 1,3-Benzodioxol-5-yl 332.32* Not reported Electron-rich aromatic substituent
7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione (Compound 9) Benzyl Chloro 333.78 152 Halogen substituent; high yield (98%)
7-Benzyl-8-phenyl-1,3-dimethylpurine-2,6-dione (Compound 15) Benzyl Phenyl 346.39 164 Planar aromatic group
8-((3,4-Dihydroxyphenethyl)amino)-1,3-dimethyl-7-propylpurine-2,6-dione (11c) Propyl 3,4-Dihydroxyphenethylamino 373.41 200–203 Polar amino group; high solubility
8-(1,3-Benzodioxol-5-yloxy)-7-(4-bromobenzyl)-1,3-dimethylpurine-2,6-dione 4-Bromobenzyl 1,3-Benzodioxol-5-yloxy 485.29 Not reported Bromine adds steric bulk

*Calculated molecular weight based on formula C₁₆H₁₄N₄O₄.

  • Aromatic Groups (e.g., Phenyl in Compound 15): Improve π-π stacking interactions in biological targets but may reduce solubility . Polar Substituents (e.g., Amino in 11c): Enhance water solubility and hydrogen-bonding capacity, critical for bioavailability .
2.2.1. PDE Inhibition and Anti-Fibrotic Effects

7,8-Disubstituted xanthines are potent pan-PDE inhibitors. For example:

  • Compound 869 (8-methoxy-1,3-dimethyl-7-acetamide): Inhibits PDE4 and PDE7 at nanomolar concentrations, reducing TGF-β-induced fibrosis in lung cells .
  • Compound 145 (8-butoxy-1,3-dimethyl-7-butanamide): Shows dual anti-inflammatory and anti-fibrotic activity by suppressing collagen I and fibronectin expression .
  • However, its activity remains unverified.
2.2.2. Antiviral Potential
  • Compound 1 (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethylxanthine): Binds SARS-CoV-2 main protease via hydrogen bonding and hydrophobic interactions . The target compound’s benzodioxole group could similarly engage in π-stacking with protease active sites.

Pharmacokinetic Considerations

  • Solubility: Lacking polar groups (e.g., amino in 11c or hydroxy in ZINC00641040 ), the target compound may exhibit lower aqueous solubility, limiting oral bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with purine core functionalization. Key steps include:

  • Coupling Reactions : Introducing the 1,3-benzodioxole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Protection/Deprotection : Use of protecting groups (e.g., tert-butyloxycarbonyl) for amine or hydroxyl functionalities to prevent side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
    • Critical Parameters : Optimize reaction temperature, solvent polarity, and catalyst loading to maximize yield.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.5 ppm for benzodioxole protons) .
  • IR : Identify carbonyl stretches (~1700 cm1^{-1}) and benzodioxole C-O-C vibrations (~1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at 343.12 m/z) .

Q. How can researchers assess the solubility and formulation stability of this compound for in vitro studies?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability Studies :
  • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Dose-response assays (e.g., IC50_{50}) against kinases or phosphodiesterases, using fluorescence-based substrates .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) for GPCR targets .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to enzymatic targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip; measure real-time binding kinetics (kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with catalytic pockets; validate with mutagenesis studies .

Q. How should discrepancies in reported biological activities across studies be addressed?

  • Methodological Answer :

  • Replication : Repeat assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Purity Verification : Re-analyze compound purity via LC-MS; impurities >1% can skew activity .
  • Assay Optimization : Compare orthogonal methods (e.g., fluorescence vs. luminescence readouts) to rule out technical artifacts .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl → ethyl groups) and test activity changes .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using docking simulations .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME to forecast permeability (LogP), metabolic stability (CYP450 interactions), and toxicity .
  • Free-Energy Perturbation (FEP) : Simulate modifications (e.g., adding hydroxyl groups) to improve solubility without losing potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.